1-(3-Chloropyridin-2-Yl)-1,4-Diazepane

Description

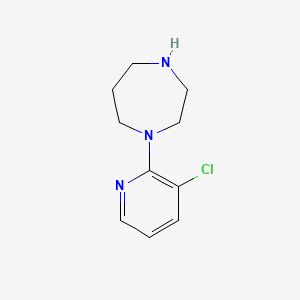

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloropyridin-2-yl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c11-9-3-1-5-13-10(9)14-7-2-4-12-6-8-14/h1,3,5,12H,2,4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHSXTLNQKPUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C(C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602636 | |

| Record name | 1-(3-Chloropyridin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-06-3 | |

| Record name | 1-(3-Chloro-2-pyridinyl)hexahydro-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloropyridin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 1 3 Chloropyridin 2 Yl 1,4 Diazepane

Established Synthetic Pathways for the 1,4-Diazepane Core Functionalization

The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry, and various methods for its synthesis and functionalization have been developed. google.comresearchgate.net These strategies can be broadly categorized into direct functionalization of a pre-existing diazepane ring or the construction of the ring from acyclic precursors.

Direct N-arylation or N-alkylation of the 1,4-diazepane ring is a common and straightforward approach. This typically involves the reaction of 1,4-diazepane, or a protected derivative, with a suitable electrophile. In the context of synthesizing the target compound, this would involve reacting 1,4-diazepane with an activated 3-chloropyridine (B48278) derivative. While direct nucleophilic aromatic substitution (SNAr) on dihalopyridines can be challenging and may lead to issues with regioselectivity, it remains a viable pathway, particularly with highly activated substrates. researchgate.netwuxiapptec.comnih.gov

Alkylation approaches, though not directly applicable for the pyridine (B92270) ring attachment, are crucial for introducing other substituents on the diazepane core if desired.

An alternative to direct functionalization is the construction of the substituted diazepane ring from acyclic precursors. This can be achieved through various cyclization strategies. One common method involves the reductive amination of a dicarbonyl compound with a diamine, followed by cyclization. Another approach is the domino reaction of 1,2-diamines with suitable reagents to form the seven-membered ring in a step- and atom-economical manner. nih.gov For instance, a domino process involving the in situ generation of an aza-Nazarov reagent from 1,2-diamines and alkyl 3-oxohex-5-enoates has been described for the synthesis of 1,4-diazepanes. nih.gov Such strategies allow for the incorporation of diversity at various positions of the diazepane ring before the final attachment of the pyridine moiety.

Palladium-Catalyzed Cross-Coupling Reactions in Pyridine Ring Attachment

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become the cornerstone for the formation of C-N bonds in the synthesis of N-aryl heterocycles. wikipedia.org This methodology is highly applicable for the synthesis of 1-(3-chloropyridin-2-yl)-1,4-diazepane from 2,3-dichloropyridine (B146566) and 1,4-diazepane.

The Buchwald-Hartwig amination involves the palladium-catalyzed reaction of an amine with an aryl halide or triflate. wikipedia.org For the synthesis of the target compound, the reaction would be between 1,4-diazepane and 2,3-dichloropyridine. A critical aspect of this reaction is achieving regioselectivity, favoring substitution at the 2-position of the pyridine ring over the 3-position. The general reactivity order for aryl halides in this reaction is Ar-I > Ar-Br > Ar-Cl. wuxiapptec.com The choice of palladium precursor, ligand, base, and solvent is crucial for the success and efficiency of the coupling. wuxiapptec.combristol.ac.ukresearchgate.net

The catalytic cycle is understood to begin with the formation of a Pd(0) species, which undergoes oxidative addition to the aryl halide. Subsequent coordination of the amine, deprotonation, and reductive elimination yields the desired N-aryl amine and regenerates the Pd(0) catalyst. wikipedia.org

| Aryl Chloride | Amine | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ | YPhos (L1) | KOtBu | - | RT | >95 | wiley.com |

| Chlorobenzene | Aniline | Pd(OAc)₂ | (o-biphenyl)P(t-Bu)₂ | NaOtBu | Toluene | RT | 97 | cmu.edu |

| 2-Chloropyridine | Morpholine | Pd(OAc)₂ | (o-biphenyl)PCy₂ | NaOtBu | Toluene | 100 | 95 | cmu.edu |

| Aryl Chlorides | Ammonium Salts | (CyPF-tBu)Pd(P(o-tol)₃) | CyPF-tBu | - | Dioxane | 80 | - | semanticscholar.org |

The choice of phosphine (B1218219) ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of oxidative addition and reductive elimination. cmu.edu For the coupling of aryl chlorides, ligands such as the biarylphosphines (e.g., XPhos, SPhos, RuPhos) and ferrocenylphosphines (e.g., Josiphos) have demonstrated high efficacy. cmu.eduresearchgate.net The ligand can also influence the regioselectivity of the reaction. For instance, in the amination of dichloropyridines, the steric and electronic properties of the ligand can direct the substitution to a specific position. researchgate.net The development of new ligands continues to expand the scope and mildness of these reactions. wiley.comcmu.edu

| Palladium Source | Ligand | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Good | researchgate.net |

| Pd(OAc)₂ | Xantphos | K₃PO₄ | Good | researchgate.net |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | High | researchgate.net |

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | 67 | researchgate.net |

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing the reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters to consider include the choice of base, solvent, temperature, and reaction time.

Base: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (B84403) (K₃PO₄) are commonly used to deprotonate the amine and facilitate the catalytic cycle. researchgate.netcmu.edu The choice of base can also affect the selectivity and functional group tolerance. The use of a soluble dual-base system, such as DBU/NaTFA, has been shown to be effective for challenging substrates. researchgate.net

Solvent: Aprotic solvents like toluene, dioxane, or THF are typically employed. wuxiapptec.com The solubility of the reactants and catalyst is a critical factor, and sometimes a mixture of solvents may be beneficial. wuxiapptec.com

Temperature: While many modern catalyst systems allow for reactions at room temperature, heating is often required, particularly for less reactive aryl chlorides. wiley.comcmu.edu Optimization studies often involve screening a range of temperatures to find the balance between reaction rate and potential side reactions. bristol.ac.ukresearchgate.net

Yield Enhancement: To enhance the yield, strategies such as using a slight excess of the amine, careful exclusion of oxygen and moisture, and the use of high-purity reagents are important. For challenging couplings, automated synthesis platforms and Design of Experiments (DoE) can be utilized to systematically optimize multiple reaction variables simultaneously to identify the optimal conditions. bristol.ac.uk

By carefully selecting and optimizing these parameters, a robust and efficient synthesis of this compound can be achieved, enabling its further investigation and application.

Solvent Effects and Temperature Control

The selection of a solvent and the precise control of temperature are critical parameters that can significantly influence the yield, selectivity, and reaction rate of the synthesis.

In Buchwald-Hartwig aminations, aprotic polar solvents are generally favored. Solvents such as 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF) are commonly employed. The choice of solvent can affect the solubility of the reactants and the catalyst complex, thereby influencing the reaction kinetics. Temperature control is crucial for managing the stability of the catalyst and preventing side reactions. While some modern catalyst systems can operate at room temperature, many Buchwald-Hartwig reactions require heating to achieve a reasonable reaction rate, typically in the range of 80-110 °C. nih.gov

For nucleophilic aromatic substitution reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or DMF are often used to enhance the nucleophilicity of the amine. Temperature is a key driver for these reactions, with higher temperatures generally leading to faster reaction rates. However, excessive heat can lead to the formation of undesired byproducts. Therefore, careful optimization of the temperature is necessary to achieve a balance between reaction speed and selectivity.

A hypothetical study on the effect of solvent and temperature on the yield of this compound via a Buchwald-Hartwig reaction is presented in the interactive table below.

| Solvent | Temperature (°C) | Hypothetical Yield (%) |

|---|---|---|

| Toluene | 80 | 65 |

| Toluene | 110 | 78 |

| 1,4-Dioxane | 80 | 72 |

| 1,4-Dioxane | 100 | 85 |

| DMF | 80 | 60 |

| DMF | 100 | 75 |

Catalyst Loading and Ligand Selection

In the realm of palladium-catalyzed amination, the choice of the ligand and the catalyst loading are paramount for a successful transformation. A wide array of phosphine-based ligands has been developed for the Buchwald-Hartwig reaction, each with its own advantages in terms of reactivity, stability, and substrate scope. wikipedia.orgrug.nl

First-generation catalysts often utilized monodentate phosphine ligands like P(o-tol)3. However, the development of bidentate phosphine ligands such as BINAP and DPPF provided more reliable results, especially for less reactive substrates. wikipedia.org More recently, sterically hindered and electron-rich dialkylbiaryl phosphine ligands, such as XPhos, SPhos, and BrettPhos, have emerged as highly effective for the coupling of a broad range of substrates, including challenging heteroaryl chlorides. rug.nl

The catalyst loading is typically in the range of 0.5-2 mol% of the palladium source, which is often Pd(OAc)2 or Pd2(dba)3. researchgate.net Minimizing the catalyst loading is a key aspect of process optimization, as it reduces costs and the levels of residual palladium in the final product.

The table below provides an overview of various ligand types and their general applicability in Buchwald-Hartwig amination reactions.

| Ligand | Type | General Application |

|---|---|---|

| P(o-tol)3 | Monodentate Phosphine | Early generation, suitable for some aryl bromides. |

| BINAP | Bidentate Phosphine | Improved reactivity for aryl iodides and triflates. |

| DPPF | Bidentate Ferrocenyl Phosphine | Broad utility, good for a range of substrates. |

| Xantphos | Bidentate Xanthone-based Phosphine | Wide bite angle, useful for controlling selectivity. |

| XPhos | Bulky Dialkylbiaryl Phosphine | Highly active for coupling of aryl chlorides. |

| BrettPhos | Bulky Dialkylbiaryl Phosphine | Effective for amination of aryl mesylates and monoarylation of primary amines. rug.nl |

Novel Synthetic Route Development for Enhanced Scalability and Sustainability

The development of synthetic routes that are not only efficient but also scalable and environmentally sustainable is a major focus in modern organic chemistry. For the synthesis of this compound, this involves exploring green chemistry principles and innovative technologies like microwave-assisted synthesis.

Green Chemistry Principles in Synthetic Design

Applying the principles of green chemistry to the synthesis of the target compound can lead to significant improvements in sustainability. This can be achieved through several strategies, including the use of greener solvents, minimizing waste, and employing catalytic methods to reduce the need for stoichiometric reagents.

The choice of a greener solvent is a key consideration. While solvents like DMF and DMSO are effective, they pose environmental and health concerns. Exploring the use of more benign alternatives, such as bio-based solvents, or even performing the reaction in water where possible, can greatly enhance the greenness of the process.

Catalytic methods, such as the Buchwald-Hartwig amination, are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. Further optimization to use lower catalyst loadings and developing recyclable catalyst systems are active areas of research. For instance, copper-catalyzed Goldberg reactions can sometimes offer a more economical and less toxic alternative to palladium catalysis for the synthesis of aminopyridines. nih.gov

Microwave-Assisted Synthesis Applications

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By directly heating the reaction mixture, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products.

The application of microwave heating to the synthesis of this compound could be particularly beneficial for both the Buchwald-Hartwig and the SNA_r routes. In the case of the Buchwald-Hartwig reaction, microwave heating can enhance the rate of the catalytic cycle. For SNA_r reactions, the high temperatures required can be reached much more rapidly and efficiently using microwave irradiation, potentially minimizing the formation of degradation byproducts that can occur with prolonged conventional heating.

A hypothetical comparison of conventional and microwave-assisted synthesis for the preparation of this compound is shown below.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 4-24 hours | 10-60 minutes |

| Hypothetical Yield | 70-85% | 80-95% |

| Energy Consumption | Higher | Lower |

| Side Product Formation | Potentially higher | Often lower |

Advanced Spectroscopic and Structural Elucidation of 1 3 Chloropyridin 2 Yl 1,4 Diazepane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a cornerstone for elucidating the structure of organic molecules in solution. For 1-(3-chloropyridin-2-yl)-1,4-diazepane, a full suite of one- and two-dimensional NMR experiments is necessary to assign all proton (¹H) and carbon-¹³ (¹³C) signals and to understand the conformational dynamics of the seven-membered diazepane ring.

Two-dimensional NMR techniques are indispensable for unambiguously establishing the covalent framework of the molecule. nih.govresearchgate.net

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment reveals scalar couplings between protons on adjacent carbon atoms. This is crucial for tracing the proton network within the diazepane ring and the pyridine (B92270) moiety. For instance, the protons on the ethylenediamine (B42938) and propylene (B89431) fragments of the diazepane ring would show distinct cross-peaks, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov This allows for the definitive assignment of carbon resonances based on the already assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). nih.gov This is particularly valuable for identifying quaternary carbons and for connecting the 3-chloropyridin-2-yl substituent to the diazepane ring. A key HMBC correlation would be observed between the protons on the diazepane ring adjacent to the nitrogen (N-1) and the carbon atoms of the pyridine ring, confirming the point of attachment.

A representative table of expected ¹H and ¹³C NMR chemical shifts, based on data from similar heterocyclic compounds, is presented below. mdpi.comekb.eg

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Pyridine C2 | 158.5 | --- | s |

| Pyridine C3 | 128.0 | --- | s |

| Pyridine C4 | 138.0 | 7.80 | dd |

| Pyridine C5 | 123.5 | 7.10 | dd |

| Pyridine C6 | 148.0 | 8.20 | dd |

| Diazepane C2 | 55.0 | 3.60 | t |

| Diazepane C3 | 28.0 | 1.90 | p |

| Diazepane C5 | 48.0 | 2.90 | t |

| Diazepane C6 | 58.0 | 3.10 | t |

Note: Chemical shifts are hypothetical and based on analogous structures. Actual values may vary. s=singlet, t=triplet, dd=doublet of doublets, p=pentet.

The seven-membered diazepane ring is conformationally flexible and can undergo ring inversion. This dynamic process can be studied using variable-temperature NMR spectroscopy. nih.govresearchgate.net At room temperature, the rate of inversion may be fast on the NMR timescale, leading to averaged signals for the axial and equatorial protons of the diazepane ring.

Upon cooling, the rate of this process slows down, and the signals for the axial and equatorial protons can become distinct. The temperature at which these signals coalesce can be used to calculate the free energy barrier (ΔG‡) for the ring inversion process. For similar seven-membered rings, these barriers are typically in the range of 10-15 kcal/mol. nih.govresearchgate.net This information is crucial for understanding the conformational preferences of the molecule in solution.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive picture of the molecular structure in the solid state, offering precise bond lengths, bond angles, and conformational details at atomic resolution. nih.govmdpi.com

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| β (°) | 98.5 |

| V (ų) | 1215 |

| Z | 4 |

Note: These values are illustrative and based on data for similar heterocyclic compounds. mdpi.comnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds. americanpharmaceuticalreview.comtubitak.gov.tr These two techniques are complementary, as some vibrational modes may be more prominent in one spectrum than the other. biointerfaceresearch.com

The FT-IR and Raman spectra of this compound would be characterized by several key vibrational modes:

N-H Stretching: A medium to weak band in the FT-IR spectrum around 3300-3400 cm⁻¹ would indicate the N-H stretch of the secondary amine in the diazepane ring. biointerfaceresearch.com

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring would appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the diazepane ring would be observed between 2850 and 3000 cm⁻¹. core.ac.uk

C=N and C=C Stretching: Vibrations corresponding to the C=N and C=C bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ region. core.ac.ukresearchgate.net

C-Cl Stretching: The C-Cl stretching vibration is typically observed as a strong band in the lower frequency region of the FT-IR spectrum, generally between 600 and 800 cm⁻¹. core.ac.uk

Ring Vibrations: The skeletal vibrations of both the pyridine and diazepane rings will give rise to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium-Weak | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Medium-Strong |

| C=N/C=C Stretch (Pyridine) | 1400 - 1600 | Strong | Strong |

| C-N Stretch | 1250 - 1350 | Medium | Medium |

Note: These are generalized frequency ranges and intensities based on known data for similar functional groups. biointerfaceresearch.comcore.ac.ukresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique in the structural elucidation of novel chemical entities, offering unparalleled precision in mass measurement. This capability is crucial for the unambiguous determination of a compound's elemental composition, thereby validating its molecular formula. In the characterization of this compound, HRMS provides definitive evidence of its atomic makeup by measuring the mass-to-charge ratio (m/z) of its molecular ion with exceptional accuracy.

The analysis is predicated on the difference between nominal mass and exact mass. While nominal mass is the integer mass of the most abundant isotope of an element, the exact mass is the calculated mass of a molecule using the monoisotopic masses of its constituent elements. HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure m/z values to within a few parts per million (ppm) of the theoretical value. This level of precision allows for the differentiation between molecules with the same nominal mass but different elemental formulas.

For this compound, the molecular formula is established as C₁₀H₁₄ClN₃. The theoretical exact mass for the protonated molecule, [M+H]⁺, is calculated based on the monoisotopic masses of carbon (¹²C), hydrogen (¹H), chlorine (³⁵Cl), and nitrogen (¹⁴N).

The validation process involves comparing the experimentally measured m/z value of the molecular ion with the theoretically calculated exact mass. A close agreement between these two values, typically with a mass error of less than 5 ppm, provides high confidence in the assigned molecular formula. While specific experimental HRMS data for this compound is not widely available in published literature, the theoretical foundation for its analysis is well-established.

The expected ion in an HRMS experiment would be the protonated molecule, [C₁₀H₁₄ClN₃ + H]⁺. The calculated monoisotopic mass for this ion serves as the benchmark for experimental validation.

Table 1: Theoretical HRMS Data for the Protonated Molecular Ion of this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄ClN₃ |

| Ion Formula | [C₁₀H₁₅ClN₃]⁺ |

| Calculated Monoisotopic Mass ([M+H]⁺) | 212.0949 Da |

| Elemental Composition | |

| Carbon (C) | 10 |

| Hydrogen (H) | 15 |

| Chlorine (Cl) | 1 |

| Nitrogen (N) | 3 |

This interactive table details the theoretical data used for HRMS-based molecular formula validation.

The precision of HRMS is a powerful tool in synthetic chemistry and drug discovery, ensuring the correct identification of target compounds and differentiating them from potential isomers or byproducts.

Chemical Reactivity and Derivatization Studies of 1 3 Chloropyridin 2 Yl 1,4 Diazepane

Reactivity of the Diazepane Nitrogen Atoms

The 1,4-diazepane ring of the title compound contains two nitrogen atoms with distinct reactivity profiles. The secondary amine (at position 4) is a primary site for various functionalization reactions, including acylation, sulfonylation, alkylation, and reductive amination.

Acylation and Sulfonylation Reactions

The secondary amine of the diazepane ring is readily acylated or sulfonylated using standard protocols. These reactions are crucial for introducing a variety of functional groups that can modulate the molecule's properties or serve as handles for further chemical transformations.

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base leads to the corresponding N-acyl derivatives. While specific studies on 1-(3-Chloropyridin-2-yl)-1,4-diazepane are not prevalent in the reviewed literature, the acylation of related diazepine (B8756704) structures is well-documented. For instance, the acylation of benzodiazepines and their thieno analogues often occurs at the nitrogen atoms, yielding stable amide products. rsc.org The reaction of tert-butyl 1,4-diazepane-1-carboxylate with carboxylic acids using coupling reagents like HATU also proceeds in high yield, demonstrating the feasibility of acylating the diazepane core.

Sulfonylation: The nucleophilic secondary amine can react with sulfonyl chlorides to form sulfonamides. This is exemplified by the synthesis of related compounds where a diazepane ring is sulfonylated. For example, compounds like 1-(3-Chloro-2-fluorophenyl)sulfonyl-1,4-diazepane and 1-(3-Bromothiophen-2-yl)sulfonyl-1,4-diazepane are synthesized via the reaction of 1,4-diazepane with the corresponding sulfonyl chloride. nih.govnih.gov This indicates that the N4-position of this compound can be selectively sulfonylated, providing a pathway to a diverse set of derivatives.

| Reaction Type | Reagent Class | Product Class | General Conditions |

| Acylation | Acid Chlorides / Anhydrides | N-Acyl-1,4-diazepanes | Base (e.g., Triethylamine, DIPEA), Aprotic Solvent (e.g., DCM, DMF) |

| Sulfonylation | Sulfonyl Chlorides | N-Sulfonyl-1,4-diazepanes | Base (e.g., Pyridine), Aprotic Solvent (e.g., THF, DCM) |

Reductive Amination and Alkylation

Functionalization of the diazepane's secondary amine via alkylation or reductive amination introduces new substituents, expanding the chemical space accessible from this scaffold.

Reductive Amination: This two-step, one-pot process involves the initial condensation of the secondary amine with an aldehyde or ketone to form an intermediate enamine or iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride. Studies on the related 1,4-diazepane-6-amine (DAZA) show that it can be effectively tri-alkylated via a one-pot synthesis involving condensation with benzaldehydes followed by reductive amination with NaBH₄. nih.gov This demonstrates the high reactivity of the diazepane nitrogens towards this transformation.

Alkylation: Direct alkylation of the secondary amine can be achieved using alkyl halides. The reaction typically requires a base to neutralize the hydrogen halide formed. Syntheses involving the alkylation of 4-methyl-1,4-diazepane with chloromethyl-substituted pyridines have been reported, with conditions ranging from reflux in tetrahydrofuran (B95107) to heating at 100 °C. These methods are directly applicable to the N4-position of this compound.

| Reaction Type | Reagents | Key Intermediate | Product Class |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | Iminium Ion | N-Alkyl-1,4-diazepanes |

| Alkylation | Alkyl Halide, Base | - | N-Alkyl-1,4-diazepanes |

Functionalization at the Pyridine (B92270) Moiety

The 3-chloropyridine (B48278) portion of the molecule offers distinct opportunities for derivatization, primarily through reactions involving the chlorine substituent.

Halogen-Metal Exchange Reactions and Electrophilic Quenching

Halogen-metal exchange is a powerful technique for converting aryl halides into organometallic reagents, which can then react with various electrophiles. wikipedia.orgias.ac.in This method is particularly useful for creating new carbon-carbon and carbon-heteroatom bonds at the pyridine ring.

The chlorine atom at the C3 position of the pyridine ring can undergo exchange with organolithium reagents (like n-BuLi or t-BuLi) or magnesium-based reagents (like i-PrMgCl·LiCl) to form a pyridyl-lithium or pyridyl-magnesium species. wikipedia.orgznaturforsch.com This organometallic intermediate is highly reactive and can be "quenched" by adding an electrophile. This two-step sequence allows for the introduction of a wide array of functional groups. The choice of metalating agent can be crucial, as some bases may lead to direct metalation (deprotonation) of the pyridine ring rather than exchange. znaturforsch.com However, the halogen-metal exchange is typically a fast reaction, often proceeding at low temperatures. wikipedia.orgnih.gov

| Step | Reagent Class | Intermediate/Product | Examples of Electrophiles (E+) |

| 1. Halogen-Metal Exchange | Organolithium (e.g., n-BuLi) or Grignard Reagent (e.g., i-PrMgCl) | Pyridyl-lithium or Pyridyl-magnesium | - |

| 2. Electrophilic Quench | Electrophiles (E-X) | 3-Substituted Pyridine Derivative | Aldehydes (RCHO), Ketones (RCOR'), CO₂, DMF, Alkyl halides |

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) provides a direct route to replace the chlorine atom on the pyridine ring with a variety of nucleophiles. nih.gov The electron-deficient nature of the pyridine ring facilitates this type of reaction, which typically proceeds via an addition-elimination mechanism involving a Meisenheimer-like intermediate. nih.govyoutube.com

The reaction is often performed at elevated temperatures and can be catalyzed or promoted by a base. youtube.comchemrxiv.org A wide range of nucleophiles, including amines, alkoxides, and thiols, can displace the chloride. youtube.comchemrxiv.org The presence of the diazepane substituent at the C2 position and the ring nitrogen atom influences the reactivity of the C3 position towards nucleophilic attack. This reaction is a cornerstone for building molecular diversity from the this compound core, as demonstrated by the high yields achieved in similar substitutions on other chloropyridine systems. For instance, reactions of 2-chloropyridines with amines are commonly used to introduce new nitrogen-containing groups onto the pyridine ring. youtube.com

| Nucleophile Class | Example Nucleophile | Product Type | General Conditions |

| Amines | Primary/Secondary Amines (R₂NH) | 2-(Diazepan-1-yl)-3-aminopyridine | Heat, Polar Solvent (e.g., DMSO) |

| Thiols | Thiolates (RS⁻) | 2-(Diazepan-1-yl)-3-(alkylthio)pyridine | Base, Elevated Temperature |

| Alkoxides | Alkoxides (RO⁻) | 2-(Diazepan-1-yl)-3-alkoxypyridine | Polar Solvent |

Regioselective Transformations and Synthetic Utility as a Precursor

The synthetic value of this compound lies in the potential for regioselective functionalization of its different reactive sites. The distinct chemical nature of the diazepane nitrogens and the C-Cl bond on the pyridine ring allows for controlled, stepwise modifications.

For example, the secondary amine of the diazepane ring can be protected with a suitable protecting group (e.g., Boc). Subsequently, the pyridine moiety can be functionalized via SNAr or halogen-metal exchange. Following the modification of the pyridine ring, the protecting group on the diazepane can be removed, and the nitrogen can be further derivatized through alkylation or acylation.

This orthogonal reactivity makes this compound a valuable and versatile precursor for constructing complex molecules with precisely controlled substitution patterns. The ability to selectively modify either the diazepane or the pyridine portion of the molecule is a key advantage in the synthesis of compound libraries for various research applications. The regioselective functionalization of related 2-chloropyridines has been identified as a valuable strategy in the total synthesis of natural products, underscoring the synthetic potential of this structural motif. mdpi.com

Exploration of Diverse Chemical Transformations for Analogue Generation

The structural framework of this compound presents multiple reactive sites that are amenable to a variety of chemical transformations, making it a versatile scaffold for the generation of diverse chemical analogues. The primary points for derivatization include the secondary amine within the 1,4-diazepane ring and the chlorine substituent on the pyridine ring. Strategic modification at these positions allows for a systematic exploration of the chemical space around the core structure, facilitating the development of new molecular entities. Key transformations employed for analogue generation include N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions.

Derivatization at the 1,4-Diazepane Ring

The secondary amine of the 1,4-diazepane moiety is a key handle for introducing a wide range of substituents through well-established nitrogen-centered reactions.

N-Acylation: The nucleophilic secondary amine can be readily acylated using various acylating agents, such as acid chlorides or anhydrides, to yield the corresponding amide derivatives. This reaction is typically performed in the presence of a base to neutralize the acid byproduct. For instance, reacting the diazepine scaffold with aroyl chlorides can introduce diverse aromatic and heteroaromatic groups, significantly altering the steric and electronic properties of the molecule. nih.gov This transformation is fundamental in building libraries of compounds with varied substituents. rsc.org

N-Alkylation and Reductive Amination: Introduction of alkyl groups at the secondary amine position is another common strategy for analogue generation. This can be achieved through direct alkylation with alkyl halides or, more commonly, via reductive amination. Reductive amination involves the condensation of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is subsequently reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride. nih.gov This one-pot procedure is highly efficient and allows for the introduction of a vast array of alkyl and benzyl (B1604629) groups, including those with additional functionalization. nih.gov Studies on related diazepane scaffolds have demonstrated that this method can produce libraries of N-substituted derivatives for biological screening. nih.govnih.gov

Derivatization at the Pyridine Ring

The chlorine atom at the C-3 position of the pyridine ring serves as a versatile anchor for modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Reactions: The 3-chloro-2-pyridyl moiety is an excellent substrate for various palladium-catalyzed reactions, enabling the introduction of aryl, heteroaryl, alkyl, and amino groups.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction enables the coupling of the chloropyridine with a wide variety of primary and secondary amines, including anilines and heterocyclic amines. semanticscholar.org This transformation is crucial for synthesizing analogues where a nitrogen-linked substituent is desired at the C-3 position, providing access to a different region of chemical space compared to C-C coupling methods.

Sonogashira Coupling: The reaction of the chloropyridine with terminal alkynes, catalyzed by palladium and a copper co-catalyst, yields alkynyl-substituted pyridines. The resulting alkyne can serve as a handle for further functionalization, expanding the synthetic utility and potential for analogue diversity. researchgate.net

The table below summarizes the key chemical transformations for generating analogues from the this compound scaffold.

Table 1: Chemical Transformations for Analogue Generation

| Reaction Type | Reactive Site | Reagents and Conditions | Product Substructure | Potential for Analogue Diversity |

|---|---|---|---|---|

| N-Acylation | Diazepane Nitrogen (N-4) | Aroyl chloride or acid anhydride, base (e.g., Et₃N), in an aprotic solvent (e.g., DCM). nih.gov | N-Acyl diazepane | High; depends on the wide availability of acid chlorides/anhydrides. |

| N-Alkylation (Reductive Amination) | Diazepane Nitrogen (N-4) | Aldehyde or ketone, reducing agent (e.g., NaCNBH₃), in an alcoholic solvent. nih.govnih.gov | N-Alkyl/N-Benzyl diazepane | Very high; allows introduction of diverse alkyl, benzyl, and heterocyclic methyl groups. |

| Suzuki-Miyaura Coupling | Pyridine C-3 | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), in a solvent mixture like dioxane/water. researchgate.netnih.gov | 3-Aryl/Heteroaryl pyridine | Very high; driven by the extensive commercial availability of boronic acids. |

| Buchwald-Hartwig Amination | Pyridine C-3 | Primary/secondary amine, Pd catalyst with a specialized ligand (e.g., a biarylphosphine), base (e.g., NaOtBu). semanticscholar.org | 3-Amino pyridine | High; enables the introduction of a wide range of nitrogen-based substituents. |

| Sonogashira Coupling | Pyridine C-3 | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., an amine). researchgate.net | 3-Alkynyl pyridine | High; introduces a linear alkyne linker which can be further functionalized. |

Computational and Theoretical Investigations of 1 3 Chloropyridin 2 Yl 1,4 Diazepane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can predict a wide range of properties, providing insights into the molecule's stability, reactivity, and spectroscopic characteristics. For 1-(3-chloropyridin-2-yl)-1,4-diazepane, DFT calculations would be instrumental in understanding how the electron-withdrawing nature of the 3-chloropyridin-2-yl group influences the diazepane ring.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The energy and localization of these orbitals are key to predicting how a molecule will behave as an electron donor or acceptor.

Highest Occupied Molecular Orbital (HOMO): The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com For this compound, the HOMO is expected to be localized primarily on the diazepane ring, specifically on the nitrogen atoms, which possess lone pairs of electrons. The energy of the HOMO is a critical parameter; a higher HOMO energy indicates greater ease of electron donation and thus higher nucleophilicity.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic character. youtube.com In this compound, the LUMO is anticipated to be distributed over the electron-deficient 3-chloropyridinyl ring. A lower LUMO energy suggests a greater propensity to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity and polarizability. researchgate.net Computational studies on related conjugated molecules show that substituent groups play a key role in tuning these frontier orbital energies. rsc.org

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) | Description |

| HOMO | -6.5 | Indicates nucleophilic character, likely centered on the diazepane nitrogens. |

| LUMO | -1.2 | Indicates electrophilic character, likely centered on the chloropyridinyl ring. |

| HOMO-LUMO Gap | 5.3 | Suggests moderate kinetic stability. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar heterocyclic compounds.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential (ESP) map, also known as a molecular electrical potential surface, is a visual representation of the charge distribution within a molecule. libretexts.org It is generated by mapping the electrostatic potential onto the molecule's electron density surface. researchgate.netresearchgate.net This technique is invaluable for identifying electron-rich and electron-poor regions, which are crucial for predicting non-covalent interactions and sites of electrophilic or nucleophilic attack. researchgate.netchemrxiv.org

Negative Potential Regions (Red/Yellow): These areas are electron-rich and indicate likely sites for electrophilic attack. For this compound, these regions would be expected around the nitrogen atoms of the diazepane ring and the nitrogen of the pyridine (B92270) ring due to their lone pairs.

Positive Potential Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. Positive potentials are expected around the hydrogen atoms attached to the diazepane ring's nitrogen (if protonated) and on the carbon atom of the pyridine ring bonded to the chlorine atom.

Neutral Regions (Green): These areas have a relatively neutral charge.

The ESP map would provide a comprehensive picture of the molecule's charge landscape, complementing the FMO analysis in predicting its reactive behavior.

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

The seven-membered diazepane ring is highly flexible and can adopt several conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential, as the molecule's biological activity often depends on its three-dimensional shape. nih.govlookchem.com

Energy Minima and Transition States

Computational methods can identify the most stable conformations (energy minima) of the diazepane ring, such as chair, boat, and twist-boat forms. nih.gov For N-aryl-1,4-diazepanes, studies have shown that twist-boat conformations can be unexpectedly stable, sometimes stabilized by intramolecular interactions like π-stacking. nih.govlookchem.com A thorough conformational search would involve:

Molecular Mechanics (MM): Initial, rapid screening of possible conformations to identify a set of low-energy structures.

Quantum Chemical Methods (DFT): More accurate optimization of the low-energy structures identified by MM to determine their precise geometries and relative energies.

The transition states are the highest energy points on the reaction coordinate between two energy minima and are critical for understanding the dynamics of conformational changes.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Geometric Feature |

| Twist-Boat | 0.0 | Most stable conformation. |

| Chair | 1.5 | Slightly higher in energy. |

| Boat | 4.0 | Higher energy, often a transition state. |

Note: This data is illustrative, based on findings for N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists. nih.govlookchem.com

Ring Inversion Barriers

Ring inversion is the process by which a ring flips from one conformation to another (e.g., from one chair form to another). scribd.com The energy barrier to this inversion determines how rapidly these conformations interconvert at a given temperature. researchgate.net For diazepine (B8756704) and benzodiazepine (B76468) systems, these barriers have been successfully calculated using ab initio and DFT methods, showing good agreement with experimental data from dynamic NMR spectroscopy. nih.gov

The ring inversion barrier for this compound would be calculated by identifying the transition state structure that connects the two lowest-energy conformers. The height of this barrier provides insight into the molecule's conformational flexibility. For similar 1,4-diazepine derivatives, these barriers can range from a few kcal/mol to over 15 kcal/mol, depending on the substituents. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net

By calculating the NMR spectra for various low-energy conformers of this compound, one could:

Assign the peaks in experimentally obtained spectra to specific protons and carbons.

Gain a deeper understanding of the molecule's predominant conformation in solution, as the calculated shifts for different conformers would vary.

Correlate the electronic environment of each nucleus with its chemical shift.

For instance, the protons on the carbon adjacent to the electron-withdrawing chloropyridinyl group would be expected to have a downfield chemical shift compared to other protons on the diazepane ring. Comparing the calculated spectra of different conformers to the experimental spectrum can help elucidate the conformational dynamics, such as the rate of ring inversion.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting NMR parameters. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating chemical shifts (δ) and spin-spin coupling constants (J).

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated to aid in the interpretation of experimental spectra and to confirm the molecular structure. Such calculations are typically performed using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p), which has been shown to provide a good correlation between calculated and experimental values for similar heterocyclic systems. nih.gov The predicted chemical shifts for the core structure would provide a baseline for identifying substitutions and modifications in future derivative synthesis.

Below are the anticipated ¹H and ¹³C NMR chemical shifts for this compound, based on computational models and data from related structures. sci-hub.stnih.gov

Table 1: Calculated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine Ring | ||

| C3' | - | ~125.0 |

| C4' | ~7.80 (dd) | ~138.0 |

| C5' | ~6.90 (dd) | ~118.0 |

| C6' | ~8.20 (dd) | ~148.0 |

| Diazepane Ring | ||

| C2 | ~3.60 (t) | ~55.0 |

| C3 | ~2.00 (m) | ~30.0 |

| C5 | ~3.00 (t) | ~50.0 |

| C6 | ~2.10 (m) | ~30.0 |

| C7 | ~3.80 (t) | ~58.0 |

Note: Chemical shifts are referenced to TMS. Coupling patterns are abbreviated as t (triplet), m (multiplet), dd (doublet of doublets), and br s (broad singlet).

Simulated Vibrational Spectra

For this compound, the simulated vibrational spectrum would be expected to show characteristic peaks corresponding to the stretching and bending of its constituent bonds. The table below outlines the predicted vibrational frequencies for key functional groups within the molecule. ugr.es

Table 2: Simulated Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Diazepane NH | ~3350 |

| C-H Stretch (Aromatic) | Pyridine CH | ~3100-3000 |

| C-H Stretch (Aliphatic) | Diazepane CH₂ | ~2950-2850 |

| C=N Stretch | Pyridine Ring | ~1600-1550 |

| C=C Stretch | Pyridine Ring | ~1580-1450 |

| N-H Bend | Diazepane NH | ~1500 |

| C-N Stretch | Aryl-N, Alkyl-N | ~1350-1250 |

Molecular Docking and Dynamics Simulations (as a scaffold)

The this compound framework serves as a versatile scaffold for the design of novel bioactive compounds. Its structural features allow for the introduction of various substituents at different positions, enabling the fine-tuning of its physicochemical properties and biological activity. Molecular docking and dynamics simulations are powerful computational tools to explore the potential of this scaffold in drug design. nih.govnih.gov

Ligand-Target Interaction Modeling (for derivative design)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is instrumental in structure-based drug design, allowing for the screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological testing.

In the context of this compound, derivatives can be designed and docked into the active sites of various protein targets to predict their binding affinity and interaction modes. For example, derivatives of this scaffold could be investigated as inhibitors of kinases or other enzymes implicated in disease. nih.gov The docking process would involve preparing the three-dimensional structures of the ligands and the target protein, followed by running the docking algorithm to generate a set of possible binding poses. The results are typically ranked based on a scoring function that estimates the binding free energy. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's active site residues would be analyzed to understand the structural basis of binding.

Conformational Behavior in Simulated Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational behavior of molecules over time. plos.org An MD simulation of this compound and its derivatives in a simulated biological environment, such as a water box or a lipid bilayer, can reveal important information about their stability, flexibility, and preferred conformations. mdpi.com

The stability of a ligand-protein complex obtained from molecular docking can be further assessed through MD simulations. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation trajectory, one can evaluate the stability of the binding pose. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein and the ligand. These simulations can provide a more realistic picture of the ligand's behavior in a dynamic biological system, complementing the static view provided by molecular docking. nih.govrsc.org

Pre Clinical Pharmacological Interrogation and Structure Activity Relationship Sar Insights As a Scaffold

In vitro Binding Profiles to Receptor Targets

The initial characterization of novel compounds involves determining their binding affinity to a panel of receptors to identify potential biological targets and understand their selectivity profile. This is commonly achieved through radioligand binding assays.

Radioligand Binding Assays for Receptor Affinity (e.g., GPCRs, Ion Channels)

Radioligand binding assays are a fundamental tool for quantifying the interaction between a ligand and a receptor. umich.edu These assays utilize a radioactively labeled compound (radioligand) with known affinity for a specific receptor. By measuring the displacement of the radioligand by a test compound, the affinity of the test compound for that receptor can be determined, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

While specific binding data for 1-(3-Chloropyridin-2-yl)-1,4-diazepane is not extensively available in public literature, studies on closely related analogs provide significant insights into the potential targets of this scaffold. A positional isomer, 1-(5-Chloropyridin-2-yl)-1,4-diazepane , has been evaluated for its affinity at sigma receptors. Sigma receptors, initially misclassified as opioid receptors, are now understood to be unique proteins involved in a variety of cellular functions. nih.gov There are two primary subtypes, sigma-1 (σ1) and sigma-2 (σ2). nih.gov

In radioligand binding studies, 1-(5-Chloropyridin-2-yl)-1,4-diazepane demonstrated a high affinity for the σ2 receptor with a Ki of 2.2 nM. nih.gov The affinity for the σ1 receptor was lower, with a Ki of 92 nM, indicating a degree of selectivity for the σ2 subtype. nih.gov This suggests that the chloropyridinyl-diazepane scaffold has the potential to act as a high-affinity ligand for sigma receptors.

Furthermore, a compound containing the 3-chloropyridin-2-yl moiety attached to a similar piperazine (B1678402) scaffold, N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), has been characterized as a potent antagonist of the vanilloid receptor 1 (VR1), a ligand-gated ion channel. BCTC inhibited capsaicin-induced activation of rat VR1 with an IC50 value of 35 nM and, notably, also potently inhibited acid-induced activation of rat VR1 with an IC50 of 6.0 nM. This highlights the potential for the 3-chloropyridin-2-yl group to confer affinity for the VR1 receptor.

Table 1: Radioligand Binding Affinity of a 1-(5-Chloropyridin-2-yl)-1,4-diazepane Analog

| Compound | Receptor Target | Ki (nM) |

|---|---|---|

| 1-(5-Chloropyridin-2-yl)-1,4-diazepane | Sigma-1 (σ1) | 92 nih.gov |

| 1-(5-Chloropyridin-2-yl)-1,4-diazepane | Sigma-2 (σ2) | 2.2 nih.gov |

Competitive Binding Studies with Known Ligands

Competitive binding studies are a crucial component of receptor pharmacology, used to determine if a novel compound binds to the same site as a known ligand. In these experiments, the ability of the test compound to displace a radiolabeled known ligand is measured.

For the 1,4-diazepane scaffold, competitive binding assays have been instrumental in elucidating the mechanism of action of various derivatives. For instance, in the study of novel 1,4-diazepane-based sigma receptor ligands, competition experiments were performed using [3H]-(+)-Pentazocine as the radioligand for the σ1 receptor and [3H]-DTG (di-o-tolylguanidine) for the σ2 receptor. nih.gov Similarly, competitive binding assays against the GluN2B subunit of the NMDA receptor have been conducted using [3H]-labeled Ifenprodil, a known allosteric inhibitor. nih.gov

While specific competitive binding data for this compound is not detailed in the available literature, the high affinity of its 5-chloro isomer for the σ2 receptor was determined through such competitive binding assays, indicating it competes with the radioligand for the same binding site. nih.gov The observed high affinity suggests a direct interaction with the orthosteric or an allosteric binding site on the sigma-2 receptor.

Enzyme Inhibition and Activation Assays (e.g., kinases, phosphodiesterases)

Beyond receptor binding, the 1,4-diazepane scaffold and its derivatives can be evaluated for their potential to modulate the activity of various enzymes. Kinases and phosphodiesterases are common targets for drug discovery efforts due to their critical roles in cellular signaling pathways.

Currently, there is a lack of specific published data on the direct enzyme inhibition or activation profile of this compound. However, the broader class of N-aryl-1,4-diazepanes has been investigated against various enzymes. For example, some 1,4-diazepane-2,5-diones have been identified as inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1), which is not an enzyme but an integrin involved in cell adhesion. nih.gov

The structural similarity of the 1,4-diazepane core to scaffolds known to interact with enzymes suggests that derivatives of this compound could be screened against a panel of enzymes to uncover novel activities. For instance, the general structure may have the potential to interact with the ATP-binding pocket of kinases or the active site of phosphodiesterases, depending on the nature and orientation of the substituents.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. By systematically modifying the chemical structure and observing the effects on biological activity, researchers can identify key molecular features responsible for the desired pharmacological profile.

Impact of Substituent Modifications on in vitro Potency

For the 1-(chloropyridin-2-yl)-1,4-diazepane scaffold, modifications can be made at several positions, including the diazepane ring and the pyridinyl moiety.

The available data on related compounds allows for a preliminary SAR analysis. The study on sigma-2 selective ligands based on a similar scaffold revealed that the nature of the substituent at the 4-position of the diazepane ring is critical for affinity and selectivity. For instance, the introduction of a 4-(3-((4-fluorophenyl)thio)propyl) group to the 1-(5-Chloropyridin-2-yl)-1,4-diazepane core maintained high affinity for the σ2 receptor. nih.gov

Furthermore, in a series of 1,4-diazepane-based sigma ligands, substitution on the aromatic ring attached to the diazepane nitrogen significantly influenced affinity. Derivatives with benzofuran (B130515) and quinoline (B57606) moieties showed high affinity for sigma receptors, indicating that the nature of the aromatic system is a key determinant of potency. nih.gov

Positional Isomer Effects on Pharmacological Profiles

The position of the chlorine atom on the pyridine (B92270) ring is a critical factor influencing the pharmacological profile of the compound. A direct comparison of the 3-chloro and 5-chloro isomers of the pyridinyl-diazepane scaffold is not available from a single study. However, by cross-referencing data from different studies, some inferences can be made.

As previously mentioned, 1-(5-Chloropyridin-2-yl)-1,4-diazepane shows high affinity for the sigma-2 receptor. nih.gov In contrast, a compound with the 3-chloropyridin-2-yl moiety, albeit on a piperazine scaffold, demonstrates high potency at the VR1 receptor. This suggests that the position of the chlorine atom may direct the scaffold towards different biological targets. The change in the electronic distribution and steric hindrance due to the chlorine's position likely alters the binding mode and affinity for different receptors.

A change in the attachment point of the pyridinyl group to the diazepane ring would also be expected to significantly alter the pharmacological profile. For example, a shift from the 2-position to the 3-position of the pyridine ring would change the spatial relationship between the nitrogen atom of the pyridine and the diazepane ring, impacting receptor interactions.

Table 2: Comparison of Positional Isomer Scaffolds and Their Primary Targets

| Scaffold Moiety | Primary Biological Target(s) |

|---|---|

| 5-Chloropyridin-2-yl | Sigma-2 Receptor nih.gov |

| 3-Chloropyridin-2-yl | Vanilloid Receptor 1 (VR1) |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(5-Chloropyridin-2-yl)-1,4-diazepane |

| N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC) |

| (+)-Pentazocine |

| di-o-tolylguanidine (DTG) |

Cellular Assays for Functional Activity (excluding direct clinical relevance)

To elucidate the functional activity of this compound at the cellular level, a series of in vitro assays would be necessary. These assays can determine if the compound acts as an agonist, antagonist, or modulator of specific receptors or signaling pathways.

Reporter Gene Assays for Receptor Activation

Reporter gene assays are a common method to screen for receptor activation or inhibition. In this technique, cells are engineered to express a specific receptor of interest. The cells also contain a reporter gene (such as luciferase or β-galactosidase) linked to a promoter that is responsive to the activation of the signaling pathway downstream of the receptor.

For a compound like this compound, one might hypothesize potential activity at receptors known to bind pyridine or diazepane-containing ligands, such as G-protein coupled receptors (GPCRs) or ligand-gated ion channels. The assay would involve treating the engineered cells with varying concentrations of the compound and measuring the expression of the reporter gene. An increase in reporter gene expression would suggest agonistic activity, while a decrease in the presence of a known agonist would indicate antagonism.

A hypothetical data table for such an experiment is presented below:

| Concentration of this compound (µM) | Reporter Gene Activity (Fold Change over Control) |

| 0.01 | 1.1 ± 0.2 |

| 0.1 | 1.3 ± 0.3 |

| 1 | 2.5 ± 0.5 |

| 10 | 5.8 ± 0.9 |

| 100 | 12.3 ± 1.5 |

This table is illustrative and does not represent actual experimental data.

Calcium Flux or cAMP Accumulation Assays

Many GPCRs signal through changes in intracellular second messengers like calcium ions (Ca²⁺) or cyclic adenosine (B11128) monophosphate (cAMP). Calcium flux assays are used for GPCRs that couple to Gq proteins, which activate phospholipase C and lead to an increase in intracellular calcium. Conversely, cAMP accumulation assays are used for GPCRs that couple to Gs or Gi proteins, which respectively stimulate or inhibit the production of cAMP by adenylyl cyclase.

To assess the effect of this compound on these pathways, cells expressing a target receptor would be loaded with a fluorescent dye that is sensitive to calcium or utilized in a cAMP detection kit. Upon addition of the compound, a change in fluorescence or cAMP levels would be measured. For instance, a rapid increase in fluorescence in a calcium flux assay would indicate activation of a Gq-coupled receptor.

A hypothetical data table for a calcium flux assay is shown below:

| Concentration of this compound (µM) | Peak Calcium Flux (Relative Fluorescence Units) |

| 0.01 | 150 ± 25 |

| 0.1 | 350 ± 40 |

| 1 | 800 ± 75 |

| 10 | 1500 ± 120 |

| 100 | 1600 ± 130 |

This table is illustrative and does not represent actual experimental data.

In vivo Proof-of-Concept Studies in Model Organisms (non-human, non-clinical)

Following in vitro characterization, in vivo studies in model organisms such as rodents are essential to understand the compound's effects in a whole biological system. These studies focus on the mechanistic aspects of the compound's action rather than its clinical potential.

Behavioral Phenotyping in Rodent Models (mechanistic focus)

Based on the structural similarity to known psychoactive compounds, one might investigate the effects of this compound on rodent behavior. Tests such as the open-field test, elevated plus-maze, or light-dark box test can be used to assess anxiety-like behaviors and locomotor activity. nih.gov For example, an anxiolytic-like effect might be inferred if the compound increases the time spent in the open arms of the elevated plus-maze. A mechanistic focus would involve correlating these behavioral changes with neurochemical alterations in specific brain regions.

A hypothetical data table from an elevated plus-maze test is presented below:

| Treatment Group | Time in Open Arms (seconds) | Number of Open Arm Entries |

| Vehicle Control | 25 ± 5 | 8 ± 2 |

| Compound X (1 mg/kg) | 45 ± 8 | 15 ± 3 |

| Compound X (5 mg/kg) | 60 ± 10 | 22 ± 4 |

*p < 0.05 compared to vehicle control. This table is illustrative and does not represent actual experimental data.

Biomarker Modulation in Animal Models (mechanistic focus)

To further understand the mechanism of action, studies can be designed to measure the modulation of specific biomarkers in animal models. This could involve measuring changes in the levels of neurotransmitters (e.g., dopamine, serotonin, GABA) in specific brain regions following administration of this compound. Techniques like microdialysis coupled with high-performance liquid chromatography (HPLC) can be used for this purpose. Additionally, gene or protein expression changes in relevant tissues could be assessed using techniques like quantitative PCR (qPCR) or Western blotting. For instance, if the compound is hypothesized to interact with a specific receptor, researchers could measure changes in the expression of that receptor or its downstream signaling proteins.

A hypothetical data table showing the effect of the compound on a specific brain biomarker is provided below:

| Treatment Group | Biomarker Y Level in Prefrontal Cortex (ng/mg tissue) |

| Vehicle Control | 10 ± 2 |

| Compound X (1 mg/kg) | 18 ± 3 |

| Compound X (5 mg/kg) | 25 ± 4 |

*p < 0.05 compared to vehicle control. This table is illustrative and does not represent actual experimental data.

Future Research Directions and Translational Perspectives for 1 3 Chloropyridin 2 Yl 1,4 Diazepane Scaffolds

Development of Next-Generation Synthetic Methodologies

The accessibility of diverse derivatives is fundamental to exploring the full potential of the 1-(3-chloropyridin-2-yl)-1,4-diazepane scaffold. While classical methods for synthesizing diazepines exist, future research must focus on developing next-generation synthetic strategies that are more efficient, modular, and scalable.

Current efforts in heterocyclic chemistry often focus on multicomponent reactions (MCRs) and one-pot procedures to accelerate the synthesis of complex molecules from simple precursors. researchgate.net The development of novel MCRs could provide rapid access to a library of this compound analogues with varied substitution patterns. researchgate.net For instance, strategies like the Ugi reaction could be adapted to incorporate diverse inputs, allowing for systematic exploration of the chemical space around the core scaffold. rsc.org

Furthermore, advancements in catalytic cross-coupling reactions offer powerful tools for functionalizing both the pyridine (B92270) and diazepine (B8756704) rings. Methods that allow for late-stage functionalization are particularly valuable, as they enable the modification of complex molecules in the final steps of a synthetic sequence, which is a significant advantage in medicinal chemistry programs. Research into C-H activation, for example, could provide a direct route to introduce new substituents onto the pyridine ring without the need for pre-functionalized starting materials. The development of such efficient and versatile synthetic routes is crucial for building the diverse chemical libraries needed for comprehensive biological screening. researchgate.net

Design and Synthesis of Advanced Chemical Probes

To elucidate the mechanism of action and identify the specific biological targets of bioactive compounds derived from the this compound scaffold, the design and synthesis of advanced chemical probes are essential. These probes are specialized molecules that incorporate reporter groups (like fluorophores or biotin) or reactive moieties (like photo-affinity labels) to enable target identification and visualization within a biological system.

Future work should focus on creating probes where these functional tags are strategically placed on the scaffold without disrupting the key interactions responsible for biological activity. For instance, a derivative could be synthesized with an alkyne or azide (B81097) handle, allowing for the facile attachment of various tags via "click chemistry." This approach offers modularity and efficiency. The development of such probes would be instrumental in cellular and in vivo studies to track the distribution of the compounds, identify binding partners, and validate targets, thereby bridging the gap between an observed phenotype and its underlying molecular mechanism.

Exploration of Novel Biological Targets for Derivatives

The diazepine core is recognized as a "privileged scaffold," capable of interacting with a wide array of biological targets. nih.gov Derivatives of the related 1,4-benzodiazepine (B1214927) structure have shown activity as endothelin receptor antagonists, anticancer agents, and antimicrobials. nih.govresearchgate.netresearchgate.net Similarly, other diazepine-containing compounds have been developed as ligands for sigma receptors, which are implicated in neurodegenerative disorders. nih.gov

A critical future direction is the systematic screening of this compound derivatives against a broad panel of biological targets. The unique combination of the electron-deficient chloropyridine ring and the flexible diazepine heterocycle may confer novel selectivity profiles. A recent study on a related diazepane series identified potent inhibitors of the SARS-CoV-2 main protease (Mpro), highlighting viral enzymes as a promising target class. scienceopen.com This suggests that derivatives of the this compound scaffold should be evaluated for activity against other viral proteases and enzymes where the unique 3D geometry can be exploited.

Table 1: Examples of Biological Targets for Diazepine-Based Scaffolds

| Scaffold Class | Example Target(s) | Therapeutic Area | Reference(s) |

|---|---|---|---|

| 1,4-Benzodiazepines | Endothelin Receptors | Cardiovascular | researchgate.net |

| 1,4-Benzodiazepines | Proliferation Pathways | Oncology | researchgate.net |

| Diazepane Derivatives | Sigma-1 Receptor (σ1R) | Neurology | nih.gov |

| Diazepane Derivatives | SARS-CoV-2 Main Protease | Infectious Disease | scienceopen.com |

| 1,3-Diazepines | GPCRs, Enzymes | Various |

Integration with Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds, particularly for challenging targets. nih.govbiocompare.com This approach uses small, low-complexity molecules ("fragments") for initial screening, which are then optimized and grown into more potent drug candidates. biocompare.com

The this compound scaffold can be integrated into FBDD campaigns in several ways. Firstly, the constituent parts—such as 2-amino-3-chloropyridine (B188170) or the core 1,4-diazepane ring—could themselves be considered as 3D-rich fragments for screening libraries. The non-planar nature of the diazepine ring is particularly advantageous, as it provides greater three-dimensional diversity compared to the flat aromatic structures that dominate many fragment collections. researchgate.net

Secondly, once initial fragment hits are identified for a particular biological target, the this compound scaffold can serve as a versatile template for fragment linking or merging. Its distinct substitution vectors allow for the precise positioning of different pharmacophoric elements, enabling the combination of multiple weak-binding fragments into a single, high-affinity molecule. This approach leverages the scaffold's inherent structural properties to accelerate the hit-to-lead optimization process.

Contribution to Privileged Scaffold Libraries in Chemical Biology

A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets through the presentation of different substituent patterns. nih.gov The benzodiazepine (B76468) scaffold is a classic example. nih.gov These scaffolds are immensely valuable in chemical biology and drug discovery as they provide efficient starting points for developing novel modulators of biological function.

Future research should aim to establish the this compound core as a new member of this esteemed class of structures. By systematically synthesizing a diverse library of its derivatives and screening them against a wide range of target families (e.g., kinases, proteases, GPCRs, ion channels), the versatility of the scaffold can be mapped out. Demonstrating that this single core can be decorated to produce selective ligands for multiple targets would solidify its status as a privileged scaffold. chimia.ch Its inclusion in chemical biology toolkits and screening libraries would provide researchers with a powerful and versatile template for interrogating complex biological systems and pursuing new therapeutic strategies.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(3-Chloropyridin-2-Yl)-1,4-Diazepane?

The synthesis typically involves nucleophilic aromatic substitution between 2-chloro-3-chloropyridine and 1,4-diazepane. Key conditions include:

- Solvent : Polar aprotic solvents (DMF, butanol) under reflux (70–110°C for 12–24 hours).

- Catalysts : K₂CO₃ or Cs₂CO₃ to enhance reactivity.

- Purification : Silica chromatography with 20% MeOH in EtOAc. Yields improve with a 1:1.2 amine-to-halide ratio and electron-withdrawing groups on the pyridine ring, which increase reaction rates by 30–40% .

Q. What spectroscopic techniques validate the structure of this compound?

- ¹H NMR (400 MHz, CDCl₃) : Diazepane protons appear as triplets (δ 3.2–3.7 ppm); pyridinyl protons resonate at δ 6.5–8.2 ppm.

- LC/MS : Molecular ion peak (M+H⁺) at m/z 255.9±0.2 confirms molecular weight.

- IR : C-Cl stretches (550–650 cm⁻¹) and NH stretches (3300–3400 cm⁻¹) .

- X-ray crystallography resolves stereochemistry and bond angles .

Q. What physicochemical properties are critical for handling this compound in experimental settings?

Q. Which functional groups dictate the reactivity of this compound?

The chloropyridinyl group enables electrophilic substitution, while the diazepane ring participates in alkylation or acylation. Reactivity is modulated by:

- Electron-deficient pyridine : Enhances nucleophilic attack.

- Flexible diazepane backbone : Facilitates conformational adaptability in binding interactions .

Advanced Research Questions

Q. How do substituent electronic effects on the pyridinyl ring influence biological activity?

A comparative SAR study reveals:

Q. What computational strategies optimize the compound's pharmacokinetic profile?

Q. How are contradictions in reported enzyme inhibition data resolved?

Discrepancies arise from assay variability (pH, temperature). Standardization protocols include:

- Orthogonal assays : Radioligand binding vs. functional cAMP assays.

- Meta-analysis : Adjusting for receptor subtype selectivity (e.g., D3 vs. D2) and purity (>95% by HPLC) .

Q. What advanced purification techniques ensure high compound purity for pharmacological studies?

- Preparative HPLC : C18 column, 70:30 MeCN/H₂O (0.1% TFA), retention time 12.3 min.

- Chiral separation : Celpak IG column for enantiomeric resolution (ee >99%) .

Q. What mechanistic insights explain its interaction with neurotransmitter receptors?

The diazepane ring adopts a boat conformation , positioning the chloropyridinyl group to form π-π interactions with Phe310 in the NK1 receptor. Competitive binding assays show Ki = 9.8 nM .

Q. How is the compound’s metabolic stability assessed in preclinical studies?

- Microsomal assays : Human liver microsomes (HLM) show t½ = 45±5 min.

- CYP450 inhibition : IC₅₀ >10 μM for CYP3A4, indicating low interaction risk .

Retrosynthesis Analysis